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Compound of Interest

Compound Name:
2',6'-Dihydroxy-4'-

methoxydihydrochalcone

Cat. No.: B613833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2',6'-
Dihydroxy-4'-methoxydihydrochalcone, a naturally occurring dihydrochalcone with potential

pharmacological activities. This document compiles available mass spectrometry and nuclear

magnetic resonance data, outlines standard experimental protocols for spectroscopic analysis

of flavonoids, and presents a logical workflow for such analyses.

Introduction
2',6'-Dihydroxy-4'-methoxydihydrochalcone (IUPAC name: 1-(2,6-dihydroxy-4-

methoxyphenyl)-3-phenylpropan-1-one) is a flavonoid that has been isolated from various plant

species, including Piper aduncum and Etlingera littoralis.[1][2] Its chemical structure (Figure 1)

has been confirmed through crystallographic studies.[2] Understanding the spectroscopic

properties of this compound is crucial for its identification, characterization, and further

development in pharmaceutical and scientific research.

Figure 1: Chemical Structure of 2',6'-Dihydroxy-4'-methoxydihydrochalcone
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Spectroscopic Data
The following sections present the available spectroscopic data for 2',6'-Dihydroxy-4'-
methoxydihydrochalcone. While experimental ¹H NMR and IR data are not readily available

in the reviewed literature, this guide provides the reported mass spectrometry data and a

predicted ¹³C NMR spectrum.

Mass Spectrometry (MS)
Mass spectrometry data is critical for determining the molecular weight and elemental

composition of a compound. The MS-MS fragmentation pattern provides valuable information

about its structure.

Table 1: Mass Spectrometry Data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b613833?utm_src=pdf-body
https://www.benchchem.com/product/b613833?utm_src=pdf-body
https://www.benchchem.com/product/b613833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Source

Molecular Formula C₁₆H₁₆O₄ PubChem[3]

Molecular Weight 272.29 g/mol PubChem[3]

MS-MS Data (Negative Ion

Mode)

Precursor m/z 271.0989 PubChem[2]

Fragment Ions (m/z) Relative Abundance

152.013 100 PubChem[2]

238.0647 37.30 PubChem[2]

253.0882 30.48 PubChem[2]

124.0178 22.50 PubChem[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed structure of a molecule

by providing information about the chemical environment of individual atoms.

While experimental ¹³C NMR data is not widely published, a predicted spectrum is available

and provides expected chemical shifts for the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for 2',6'-Dihydroxy-4'-
methoxydihydrochalcone
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Carbon Atom Predicted Chemical Shift (ppm)

C=O ~205

C-α ~45

C-β ~30

C-1' ~105

C-2', C-6' ~163

C-3', C-5' ~93

C-4' ~165

OCH₃ ~55

C-1'' ~142

C-2'', C-6'' ~128

C-3'', C-5'' ~128

C-4'' ~126

Note: These are predicted values and may differ from experimental results.

Experimental ¹H NMR data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone is not available

in the surveyed literature. A typical ¹H NMR spectrum for a dihydrochalcone would exhibit

signals corresponding to the aromatic protons on both phenyl rings, the methylene protons of

the propane bridge, the methoxy group protons, and the hydroxyl protons.

Infrared (IR) Spectroscopy
Experimental IR data for 2',6'-Dihydroxy-4'-methoxydihydrochalcone is not available in the

surveyed literature. An IR spectrum would be expected to show characteristic absorption bands

for the hydroxyl (O-H), carbonyl (C=O), aromatic (C-H and C=C), and ether (C-O) functional

groups present in the molecule.

Experimental Protocols
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The following are generalized protocols for obtaining spectroscopic data for flavonoid

compounds like 2',6'-Dihydroxy-4'-methoxydihydrochalcone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of

solvent depends on the solubility of the compound and the desired resolution of hydroxyl

proton signals.

Data Acquisition:

Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or

higher to ensure good signal dispersion.

Acquire the ¹³C NMR spectrum on the same instrument. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be

performed to differentiate between CH, CH₂, and CH₃ groups.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Thin Film Method: If the sample is soluble in a volatile solvent, a thin film can be prepared

by depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allowing the

solvent to evaporate.
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Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or coupled with a chromatographic technique like liquid

chromatography (LC-MS) or gas chromatography (GC-MS).

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is

commonly used for flavonoids as it is a soft ionization method that typically produces a

prominent molecular ion peak.

Mass Analysis:

Acquire a full scan mass spectrum to determine the molecular weight of the compound.

Perform tandem mass spectrometry (MS-MS) by selecting the molecular ion as the

precursor ion and inducing fragmentation. This provides structural information based on

the resulting fragment ions.

Data Analysis: Analyze the mass-to-charge ratios (m/z) of the molecular ion and fragment

ions to confirm the elemental composition and elucidate the structure of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like 2',6'-Dihydroxy-4'-methoxydihydrochalcone.
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Caption: General workflow for the isolation and spectroscopic characterization of a natural

product.
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This guide provides a foundational understanding of the spectroscopic characteristics of 2',6'-
Dihydroxy-4'-methoxydihydrochalcone. Further experimental work is required to obtain a

complete set of empirical spectroscopic data, which will be invaluable for the scientific

community engaged in natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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